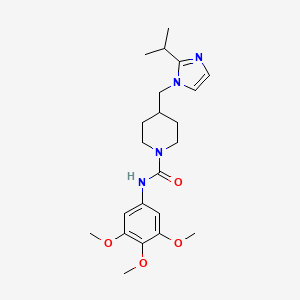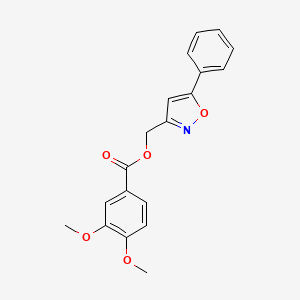
N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide, also known as PFTBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide is not well understood, but it is believed to interact with proteins and enzymes in a non-covalent manner. This compound has been shown to bind to the active site of enzymes and disrupt their function, which makes it a useful tool for studying enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects, making it an ideal tool for studying biological systems. This compound is non-toxic and non-reactive, which reduces the risk of interfering with biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and stability, low toxicity, and non-reactivity. However, this compound has limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide research, including its use as a probe for studying protein-ligand interactions, as a calibration standard for mass spectrometry, and as a surrogate for perfluorocarbons in medical imaging. Additionally, this compound could be used to develop new drugs and therapies by targeting specific enzymes and proteins.
In conclusion, this compound is a versatile compound with potential applications in various fields, including organic synthesis, chromatography, and medical imaging. Its non-toxic and non-reactive properties make it an ideal tool for studying biological systems, and its potential for developing new drugs and therapies makes it an exciting area of research.
Méthodes De Synthèse
N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxaldehyde with trifluoromethylbenzenesulfonyl chloride. The resulting intermediate is then treated with ammonium hydroxide to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide has been used in various scientific research applications, including as a reagent in organic synthesis, as a gas chromatography stationary phase, and as a probe for studying protein-ligand interactions. Additionally, this compound has been used as a surrogate for perfluorocarbons in medical imaging and as a calibration standard for mass spectrometry.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)11-3-5-12(6-4-11)21(19,20)18-9-10-2-1-7-17-8-10/h1-8,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDNZLDVHYUSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2556213.png)

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea](/img/structure/B2556216.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2556218.png)

![1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone](/img/structure/B2556225.png)
![N-(8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2556226.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2556228.png)
![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2556230.png)


